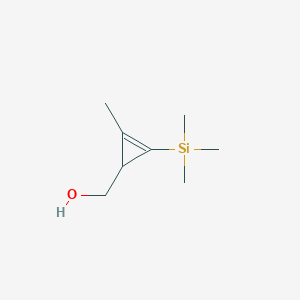
2-(Trimethylsilyl)-3-methyl-2-cyclopropene-1-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trimethylsilyl)ethanol is used as a protecting reagent for carboxyl, phosphoryl, hydroxyl, and amino groups in organic synthesis . It is also used as a precursor to prepare trimethyl (2-phenoxyethyl)silanes by reacting with aromatic fluoride .
Molecular Structure Analysis
The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume .Chemical Reactions Analysis
Trimethylsilyl groups are often used to make compounds more volatile, making them more amenable to analysis by gas chromatography or mass spectrometry . They can also be used as temporary protecting groups during chemical synthesis .Physical And Chemical Properties Analysis
2-(Trimethylsilyl)ethanol has a boiling point of 71-73 °C/35 mmHg and a density of 0.825 g/mL at 25 °C . It is also described as a flammable liquid .科学的研究の応用
Preparation and Reactivity of Silyl-Substituted Compounds
Silyl-substituted compounds like 2,3-bis(trimethylsilyl)-1,3-butadiene-1,4-dione are explored for their reactivity and stability in various chemical reactions. Such compounds are formed through thermolysis and photolysis processes and react with alcohols to produce monoketene intermediates, leading to diesters upon further reaction steps. These reactions highlight the potential of silyl-substituted compounds in synthesizing complex molecules with specific functionalities (Zhao, Allen, & Tidwell, 1993).
Direct Detection and Characterization of Transient Silaallene Derivatives
The study of ((trimethylsilyl)ethynyl)pentamethyldisilane under irradiation reveals the formation of reactive intermediates, such as 1,1-dimethyl-3,3-bis(trimethylsilyl)-1-silaallene. These intermediates show characteristic reactivity toward alcohols and other reagents, indicating their significance in understanding the behavior of silicon-containing compounds in various chemical environments (Kerst, Rogers, Ruffolo, & Leigh, 1997).
Electrochemical Oxidation of Trimethylsilyl-1,3-Dienes
The electrochemical oxidation of 1-trimethylsilyl-1,3-dienes in methanol leads to the formation of α,β-unsaturated aldehydes, showcasing an innovative approach to accessing important intermediates in organic synthesis. This method leverages the unique properties of silyl groups to facilitate the transformation of 1,3-dienes into valuable chemical products (Yoshida, Murata, & Isoe, 1987).
Ring Contraction and Formation of Silacyclopropanes
Investigations into the reaction of tetramesityl bis(trimethylsilyl)-substituted disilacyclobutene with alcohols demonstrate the ability to contract the ring structure, leading to the formation of silacyclopropanes. This type of reaction is essential for the synthesis of cyclic silicon-containing compounds, which have applications in materials science and catalysis (Ishikawa & Matsuzawa, 1985).
Highly Efficient Synthesis of Methylenecyclopropane
An efficient synthesis method for methylenecyclopropane, starting from methallyl chloride and alkali metal bis(trimethylsilyl)amide, showcases the utility of trimethylsilyl-substituted compounds in organic synthesis. The method provides a high yield and showcases the compatibility of these substrates in homogeneous reaction mixtures (Binger, Brinkmann, & Wedemann, 2002).
作用機序
Target of Action
Cyclopropene derivatives, a group to which this compound belongs, have been used as extremely reactive units in organic chemistry . They have become popular reagents for bioorthogonal chemistry and chemical biology due to their small size and ability to be genetically encoded .
Mode of Action
It’s worth noting that cyclopropene derivatives, in general, are known for their high ring-strain energy, making them extremely reactive . This reactivity could potentially influence their interaction with biological targets.
Biochemical Pathways
Studies on cyclopropene derivatives have shown that they can affect normal plant growth . For instance, some cyclopropene derivatives have been found to affect apical hook development in Arabidopsis thaliana .
Result of Action
Cyclopropene derivatives have been found to affect normal plant growth , suggesting that they may have significant biological activity.
Safety and Hazards
This compound is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
特性
IUPAC Name |
(2-methyl-3-trimethylsilylcycloprop-2-en-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16OSi/c1-6-7(5-9)8(6)10(2,3)4/h7,9H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGKEUBNJYCXGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C1CO)[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79671-36-6 |
Source


|
| Record name | [2-methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-9-(3-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![6-[(4-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2962259.png)
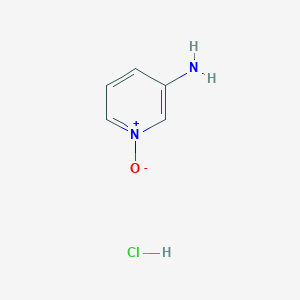
![1-ethyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2962261.png)

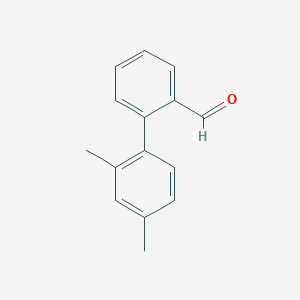
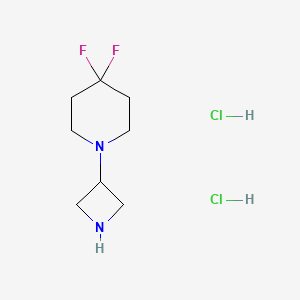
![N-cyclohexyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2962266.png)
![1'-((5-fluoro-2-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2962268.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2962274.png)
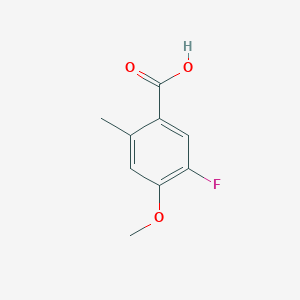

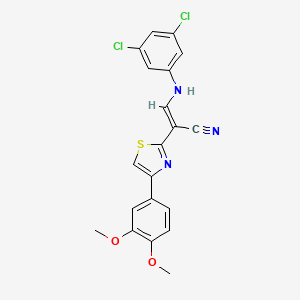
![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-cyclopent-3-en-1-ylmethanone](/img/structure/B2962279.png)